molecular formula C15H13N3O2S B321762 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE

2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE

Cat. No.: B321762
M. Wt: 299.3 g/mol
InChI Key: SUVONWCTZFTVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is an organic compound with the molecular formula C15H13N3O2S It is a derivative of benzamide and contains both amide and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzamide. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The amide and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with similar amide functionality.

    Thioamide derivatives: Compounds with similar thioamide groups.

Uniqueness

2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is unique due to its combination of amide and thioamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-(benzoylcarbamothioylamino)benzamide

InChI

InChI=1S/C15H13N3O2S/c16-13(19)11-8-4-5-9-12(11)17-15(21)18-14(20)10-6-2-1-3-7-10/h1-9H,(H2,16,19)(H2,17,18,20,21)

InChI Key

SUVONWCTZFTVSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 13.6 g of 2-aminobenzamide and 200 ml of ether Was added dropwise, a solution of 16.3 g of benzoyl isothiocyanate in 100 ml of ether over 30 minutes. After standing 48 hours, the solid Was collected, giving 28.4 g of the desired product as grey crystals, mp 190°-192° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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